Product packaging for 3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole(Cat. No.:)

3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole

Cat. No.: B13320203
M. Wt: 139.22 g/mol
InChI Key: JRYBVHBFFHZRNA-UHFFFAOYSA-N
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Description

3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole (CAS 1855738-08-7) is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the thienopyrrole family, a privileged scaffold known for its broad pharmacological potential . Researchers utilize this core structure to develop novel therapeutic agents due to its versatility for structural modification, enabling the optimization of drug-like properties and target specificity . This scaffold has demonstrated promising biological activities in scientific research, particularly in the field of anticancer agent development. Derivatives have been investigated for their mechanisms of action against various targets, including Pyruvate kinase M2 (PKM2) inhibitors, centromere-associated protein-E (CENP-E) inhibitors, and Lysine-Specific Demethylase 1 (LSD1) inhibitors . Beyond oncology, the thieno[3,2-b]pyrrole scaffold shows potent activity against infectious diseases. Recent studies highlight that thieno[3,2-b]pyrrole 5-carboxamides exhibit exceptional, nanomolar-range efficacy against Giardia duodenalis , including strains resistant to current therapies like metronidazole, positioning them as promising leads for new antiparasitic treatments . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers can leverage its well-defined structure (Molecular Formula: C7H9NS, Molecular Weight: 139.22) as a key synthon for further chemical exploration .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NS B13320203 3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

3-methyl-5,6-dihydro-4H-thieno[3,2-b]pyrrole

InChI

InChI=1S/C7H9NS/c1-5-4-9-6-2-3-8-7(5)6/h4,8H,2-3H2,1H3

InChI Key

JRYBVHBFFHZRNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1NCC2

Origin of Product

United States

Synthetic Methodologies for the 4h,5h,6h Thieno 3,2 B Pyrrole Core and Its Derivatives

Historical Evolution of Thienopyrrole Synthesis

Early synthetic routes to the thieno[3,2-b]pyrrole system were established in the mid-20th century. One of the foundational methods involved the condensation of 2-methyl-3-nitrothiophene (B2515613) with diethyl oxalate, followed by a reductive cyclization using stannous chloride to yield the 5-carbethoxythieno[3,2-b]pyrrole. researchgate.net This classical approach laid the groundwork for accessing this fused heterocyclic system. Another early strategy involved the ring closure of (3-pyrrolylthio)acetic acid using polyphosphoric acid to form 2H,3H-thieno[3,2-b]pyrrol-3-one, which could then be reduced to the parent thieno[3,2-b]pyrrole. researchgate.net These initial syntheses, while effective, often required multiple steps and harsh reaction conditions, paving the way for the development of more efficient and versatile methodologies in the subsequent decades.

Contemporary Approaches for the Construction of the Thieno[3,2-b]pyrrole Framework

Modern synthetic chemistry has introduced a variety of sophisticated and efficient methods for the construction of the thieno[3,2-b]pyrrole framework. These contemporary approaches often offer advantages in terms of atom economy, step efficiency, and the ability to generate molecular diversity.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the atom- and step-economical synthesis of fused heterocyclic compounds. nii.ac.jp

Rhodium-Catalyzed Annulation:

A significant advancement in thieno[3,2-b]pyrrole synthesis is the rhodium(III)-catalyzed direct annulation of 3-(acetylamino)thiophenes with internal alkynes. nii.ac.jpthieme-connect.com This reaction proceeds through an acetylamino-directed C-H bond cleavage at the C2-position of the thiophene (B33073) ring, leading to the efficient construction of 4-acetylthieno[3,2-b]pyrrole derivatives. thieme-connect.com A key advantage of this method is that the acetyl directing group can be readily removed under mild conditions to afford the 4-unprotected thieno[3,2-b]pyrrole. nii.ac.jpthieme-connect.com This methodology has been shown to be scalable, with gram-scale synthesis demonstrating its practical utility. nii.ac.jp

Example of Rhodium-Catalyzed Annulation:

Reactant 1 Reactant 2 Catalyst Product Yield Reference
3-(Acetylamino)thiophene Diphenylacetylene [CpRhCl2]2 4-Acetyl-5,6-diphenyl-4H-thieno[3,2-b]pyrrole 65% (on 1 mmol scale) nii.ac.jp

Palladium-Catalyzed Reactions:

Palladium catalysis has also been instrumental in the synthesis of thieno[3,2-b]pyrrole derivatives. The Sonogashira cross-coupling reaction, a palladium and copper co-catalyzed process, has been utilized for C-C bond formation in the synthesis of precursors for thieno[3,2-b]pyridones. mdpi.com More directly, palladium-catalyzed Stille coupling has been employed to synthesize donor-acceptor small molecules containing the 4H-thieno[3,2-b]pyrrole core for applications in organic field-effect transistors. acs.org This approach involves the coupling of a brominated 4H-thieno[3,2-b]pyrrole derivative with organotin reagents. acs.org Furthermore, palladium-catalyzed intramolecular C-H/C-H coupling of 3-aryloxythiophenes has been developed for the synthesis of thieno[3,2-b]benzofurans, a related fused system, showcasing the potential of this strategy for constructing fused heterocycles. researchgate.net

Example of Palladium-Catalyzed Synthesis:

Reaction Type Reactants Catalyst System Product Type Reference

Intramolecular cyclization reactions starting from suitably functionalized thiophene and pyrrole (B145914) precursors remain a cornerstone of thieno[3,2-b]pyrrole synthesis. A versatile approach involves the reaction of commercially available thiophene-2-carbaldehydes with ethyl 2-azidoacetate to form 2-azido-3-(thiophen-2-yl)acrylates. nih.gov Subsequent thermal cyclization of this intermediate in refluxing o-xylene (B151617) provides the core thienopyrrole structure in good yields. nih.gov

Another strategy involves the condensation of 3-nitro-5-carboxy-2-methylthiophene with amide acetals, followed by a reduction with ammonium (B1175870) formate (B1220265) and a palladium on carbon catalyst to construct the thieno[3,2-b]pyrrole ring system. researchgate.net The synthesis of heterocyclic combinatorial libraries has also been achieved through intramolecular cyclizations of functionalized alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylates. nih.govacs.org

Key Intramolecular Cyclization Approaches:

Precursor Type Key Reaction Resulting Structure Reference
2-Azido-3-(thiophen-2-yl)acrylates Thermal cyclization Thieno[3,2-b]pyrrole core nih.gov
Functionalized alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylates Intramolecular cyclization Fused heterocyclic systems containing the thieno[3,2-b]pyrrole moiety nih.govacs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer significant advantages in terms of efficiency and molecular diversity. orientjchem.org While specific MCRs exclusively designed for the 4H,5H,6H-thieno[3,2-b]pyrrole core are not extensively documented in the reviewed literature, the principles of MCRs for pyrrole synthesis are well-established and can be conceptually extended. rsc.orgorientjchem.orgresearchgate.net The Hantzsch pyrrole synthesis, a classic example, can be performed as a three-component reaction. researchgate.net The development of novel MCRs that incorporate thiophene-based starting materials represents a promising avenue for the rapid and efficient construction of diverse thieno[3,2-b]pyrrole libraries.

Parallel solution-phase synthesis has been effectively employed to generate combinatorial libraries of novel heterocyclic compounds containing the 4H-thieno[3,2-b]pyrrole moiety. nih.gov This high-throughput approach starts with initial alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylates, which are then subjected to a variety of reactions in a parallel fashion. nih.govacs.org These reactions include alkylation, transformation of the carboxylate group into other reactive functionalities, reactions with electrophiles, intramolecular cyclizations, and amide bond formation. nih.gov The use of simple manual techniques for parallel reactions coupled with straightforward purification procedures allows for the efficient production of high-purity final products. nih.gov

Transformations in Parallel Solution-Phase Synthesis of Thieno[3,2-b]pyrrole Derivatives:

Starting Material Reaction Type Outcome Reference
Alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylates Alkylation N-alkylated derivatives nih.gov
Alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylates Transformation of carboxylate group Derivatives with various functional groups nih.govacs.org

While less common than other methods, photochemical and thermal reactions can also be utilized in the synthesis of fused heterocyclic systems. For instance, the synthesis of the core thienopyrrole structure can be achieved through the thermal cyclization of 2-azido-3-(thiophen-2-yl)acrylates in refluxing o-xylene. nih.gov This reaction proceeds through the decomposition of the azide (B81097) and subsequent intramolecular cyclization. While specific photochemical routes for the direct synthesis of the 4H-thieno[3,2-b]pyrrole core were not prominently featured in the surveyed literature, photochemistry remains a powerful tool in heterocyclic synthesis and could be explored for novel synthetic pathways to this scaffold.

Targeted Synthesis of 3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole and Analogues

While a direct, documented synthesis of this compound with a saturated pyrrole ring is not extensively reported in the literature, its synthesis can be envisioned through several plausible routes based on established methodologies for the construction of the aromatic 4H-thieno[3,2-b]pyrrole core, followed by functionalization and subsequent reduction.

One potential strategy involves the initial construction of a suitably substituted aromatic 4H-thieno[3,2-b]pyrrole precursor. Various methods have been developed for the synthesis of this aromatic core. nih.govacs.org A common approach begins with substituted thiophenes, which undergo cyclization to form the fused pyrrole ring. For instance, the condensation of 2-methyl-3-nitrothiophene with diethyl oxalate, followed by reduction of the nitro group, yields a 5-carbethoxythieno[3,2-b]pyrrole. researchgate.net

To introduce the desired methyl group at the 3-position, a regioselective functionalization of the pre-formed thieno[3,2-b]pyrrole ring system is necessary. Research has shown that the acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can be directed to either the 3- or 6-position depending on the choice of catalyst. The use of aluminum chloride (AlCl₃) as a catalyst favors the regioselective introduction of an acyl group at the 3-position. repec.org This methodology could potentially be adapted for the introduction of a methyl group, for example, through a Friedel-Crafts acylation followed by reduction of the resulting ketone.

Once the 3-methyl-4H-thieno[3,2-b]pyrrole core is synthesized, the subsequent challenge lies in the selective reduction of the pyrrole ring to achieve the desired 4H,5H,6H-saturated system. While specific conditions for the complete reduction of the thieno[3,2-b]pyrrole system are not well-documented, catalytic hydrogenation is a standard method for the reduction of aromatic heterocycles. nih.gov The choice of catalyst (e.g., platinum, palladium, rhodium) and reaction conditions (e.g., pressure, temperature, solvent) would be critical to achieve the desired saturation of the pyrrole ring without affecting the thiophene ring. Metal hydride reagents could also be explored, although they are generally less effective for the reduction of electron-rich aromatic systems like pyrrole. sci-hub.se

An alternative approach would involve the direct synthesis of the saturated 4H,5H,6H-thieno[3,2-b]pyrrole core. While less common, methods for the synthesis of bicyclic pyrrolidine (B122466) derivatives have been reported, often starting from cyclic precursors and involving reduction steps with reagents like lithium aluminum hydride (LiAlH₄). repec.orgresearchgate.net The challenge in this approach would be the regioselective introduction of the methyl group at the 3-position of the thiophene ring either before or after the construction of the bicyclic system.

The following table summarizes a proposed synthetic sequence for this compound based on the discussed strategies.

StepReactionKey Reagents and ConditionsIntermediate/Product
1Construction of 4H-thieno[3,2-b]pyrrole coree.g., Condensation of a substituted thiophene followed by cyclization4H-thieno[3,2-b]pyrrole derivative
2Regioselective Acylation at C3Acylating agent (e.g., acetyl chloride), AlCl₃3-Acetyl-4H-thieno[3,2-b]pyrrole derivative
3Reduction of Ketonee.g., Wolff-Kishner or Clemmensen reduction3-Ethyl-4H-thieno[3,2-b]pyrrole derivative (if starting with acetyl group)
4Reduction of Pyrrole RingCatalytic Hydrogenation (e.g., H₂, PtO₂ or Rh/C)3-Ethyl-4H,5H,6H-thieno[3,2-b]pyrrole
Note:A direct methylation at C3 would be an alternative to acylation/reduction.

It is important to note that the development of a specific and optimized synthesis for this compound would require experimental investigation and adaptation of existing methods.

Regioselectivity and Stereoselectivity in Thienopyrrole Synthesis

Regioselectivity:

The regioselectivity of electrophilic substitution reactions on the thieno[3,2-b]pyrrole ring system is a crucial aspect in the synthesis of specifically substituted derivatives. The electron-rich nature of both the thiophene and pyrrole rings makes them susceptible to electrophilic attack. The outcome of such reactions is often influenced by the nature of the electrophile, the substituents already present on the ring system, and the reaction conditions, particularly the choice of catalyst.

As mentioned earlier, the acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate demonstrates catalyst-dependent regioselectivity. The use of AlCl₃ directs the acyl group to the 3-position of the thiophene ring, whereas SnCl₄ favors substitution at the 6-position of the pyrrole ring. repec.org This highlights the ability to control the position of functionalization by carefully selecting the reaction parameters.

Nitration of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate has been shown to occur at the 6-position of the pyrrole ring. nih.gov This regioselectivity can be exploited for the introduction of other functional groups at this position following reduction of the nitro group.

Stereoselectivity:

The synthesis of this compound introduces a chiral center at the 3-position of the thiophene ring, as well as potential stereocenters in the saturated pyrrole ring depending on the substitution pattern. However, the current body of literature on the synthesis of the 4H,5H,6H-thieno[3,2-b]pyrrole core and its derivatives does not provide significant information regarding stereoselective synthetic methods.

The reduction of the aromatic 4H-thieno[3,2-b]pyrrole to its saturated counterpart could lead to the formation of different stereoisomers if other chiral centers are present. The stereochemical outcome of such a reduction would depend on the catalyst and reaction conditions used. For instance, heterogeneous catalytic hydrogenation can be influenced by the steric hindrance of the substrate, potentially leading to a preferred stereoisomer.

For the direct synthesis of the saturated core, stereocontrolled methods for the synthesis of bicyclic pyrrolidine derivatives could be adapted. rsc.org These methods often employ chiral auxiliaries or catalysts to control the stereochemistry of the newly formed chiral centers. The development of a stereoselective synthesis for this compound would be a valuable contribution to the field, enabling the investigation of the biological activities of individual enantiomers.

The following table outlines key considerations for achieving regioselectivity and the current limitations regarding stereoselectivity in the synthesis of substituted 4H,5H,6H-thieno[3,2-b]pyrroles.

AspectKey ConsiderationsCurrent Status in Thieno[3,2-b]pyrrole Synthesis
Regioselectivity Choice of catalyst (e.g., Lewis acids)Demonstrated control in acylation reactions (C3 vs. C6). repec.org
Nature of the electrophileNitration selectively occurs at C6. nih.gov
Existing substituents on the ring systemDirecting effects of substituents can influence the position of further functionalization.
Stereoselectivity Asymmetric catalysis for direct synthesisNot well-documented for the 4H,5H,6H-thieno[3,2-b]pyrrole system.
Diastereoselective reduction of the aromatic coreThe stereochemical outcome of the reduction of substituted 4H-thieno[3,2-b]pyrroles is largely unexplored.
Use of chiral starting materials or auxiliariesA potential strategy for controlling stereochemistry, but not yet reported for this specific scaffold.

Chemical Reactivity and Mechanistic Investigations of Thieno 3,2 B Pyrroles

Electrophilic Aromatic Substitution Reactions on the Fused System

The thieno[3,2-b]pyrrole scaffold is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of both the pyrrole (B145914) nitrogen and the thiophene (B33073) sulfur. The pyrrole moiety is generally more reactive than the thiophene moiety, directing electrophiles primarily to its α-positions.

Key electrophilic substitution reactions include:

Vilsmeier-Haack Reaction : This reaction is a cornerstone for introducing formyl groups onto the thieno[3,2-b]pyrrole ring system. Using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and an N,N-disubstituted formamide like dimethylformamide (DMF), formylation occurs with high regioselectivity. nih.govchemistrysteps.comwikipedia.org For instance, ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes formylation exclusively at the 6-position of the pyrrole ring, with no indication of substitution at other positions. nih.gov This reaction is a critical step in the synthesis of more complex derivatives, as the introduced aldehyde can be further modified. nih.gov The Vilsmeier reagent, a chloromethyliminium salt, is a relatively weak electrophile, making the reaction suitable for highly activated aromatic systems like thienopyrroles. chemistrysteps.com

Nitration : The introduction of a nitro group can also be achieved under electrophilic conditions. Similar to formylation, the substitution occurs on the electron-rich pyrrole ring. Treatment of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with nitric acid can lead to nitration at the 6-position. nih.gov In some cases, nitration at both the 2-position (on the thiophene ring) and the 6-position (on the pyrrole ring) has been observed, indicating that while the pyrrole ring is more reactive, substitution on the thiophene ring is also possible under certain conditions. nih.gov

Reaction Reagents Position of Substitution Product
Vilsmeier-Haack FormylationPOCl₃, DMF6-position (Pyrrole ring)6-Formyl-4H-thieno[3,2-b]pyrrole derivatives
NitrationHNO₃6-position (Pyrrole ring)6-Nitro-4H-thieno[3,2-b]pyrrole derivatives

Nucleophilic Substitution Reactions and Reactivity at Pyrrole Nitrogen

Direct nucleophilic aromatic substitution on the electron-rich thieno[3,2-b]pyrrole ring is generally challenging and not a common transformation unless the ring is activated by potent electron-withdrawing groups. However, the pyrrole nitrogen atom, with its lone pair of electrons, readily acts as a nucleophile. This reactivity is fundamental to the synthesis of N-substituted derivatives, which is a primary strategy for modifying the properties of the thienopyrrole core. The deprotonation of the N-H bond by a base generates a highly nucleophilic anion that can react with various electrophiles. This reactivity is further explored in the context of alkylation and acylation strategies in section 3.4.

Condensation Reactions with Carbonyl Compounds

The functional groups introduced onto the thieno[3,2-b]pyrrole core via electrophilic substitution can undergo subsequent condensation reactions. The 6-formyl derivatives are particularly versatile intermediates. For example, the aldehyde functional group can condense with hydrazine in refluxing 2-ethoxyethanol to form a third, fused pyridazinone ring, yielding complex heterocyclic systems like thieno[3,2-b]pyrrole[3,2-d]pyridazinones. nih.gov This demonstrates how the initial functionalization through electrophilic attack paves the way for building more elaborate molecular structures through condensation chemistry.

Alkylation and Acylation Strategies for N-Substituted Derivatives

Modification at the pyrrole nitrogen is a common and effective strategy for tuning the electronic properties, solubility, and solid-state packing of thieno[3,2-b]pyrrole derivatives.

N-Alkylation : The pyrrole nitrogen can be readily alkylated after deprotonation with a suitable base, such as sodium hydride (NaH). researchgate.netbohrium.com This generates a nucleophilic anion that reacts with various alkylating agents. A range of alkyl, allyl, propargyl, and benzyl groups have been successfully introduced at the nitrogen position using the corresponding halides (e.g., methyl iodide, allyl bromide, benzyl bromide). nih.govresearchgate.netbohrium.com This N-functionalization is often a necessary step in synthetic sequences to protect the N-H group or to introduce specific functionalities. nih.gov

Alkylating Agent Base Solvent N-Substituted Product
Methyl IodideSodium HydrideTHFN-Methyl-4H-thieno[3,2-b]pyrrole derivative researchgate.netbohrium.com
Allyl BromideSodium HydrideTHFN-Allyl-4H-thieno[3,2-b]pyrrole derivative researchgate.netbohrium.com
Propargyl BromideSodium HydrideTHFN-Propargyl-4H-thieno[3,2-b]pyrrole derivative researchgate.net
Benzyl BromideSodium HydrideTHFN-Benzyl-4H-thieno[3,2-b]pyrrole derivative researchgate.netbohrium.com

N-Acylation : The introduction of an N-acyl group is another important modification, particularly in the context of materials science. For the related dithieno[3,2-b:2′,3′-d]pyrrole (DTP) systems, N-acylation significantly influences the electronic properties of the molecule. acs.org The electron-withdrawing nature of the acyl group stabilizes both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels compared to their N-alkyl counterparts. acs.orgunamur.be This tuning of energy levels is crucial for applications in organic electronics, such as polymer solar cells, where it can lead to an increased open-circuit voltage. unamur.bersc.orgresearchgate.net

Functional Group Interconversions and Derivatization at the Thiophene Moiety

While the pyrrole ring is often the initial site of reaction, functional groups on both the thiophene and pyrrole moieties of the fused system can be interconverted to create a diverse array of derivatives.

Reduction of Carbonyl and Nitro Groups : A carboxylate group, such as in methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net Similarly, a nitro group, introduced via electrophilic nitration, can be reduced to an amino group using reagents like tin(II) chloride, providing a handle for further functionalization, such as amide bond formation or the construction of new heterocyclic rings. nih.gov

Cross-Coupling Reactions : Halogenated thieno[3,2-b]pyrroles serve as excellent precursors for transition metal-catalyzed cross-coupling reactions. For instance, dibrominated derivatives of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can undergo Heck reactions to introduce vinyl groups onto the heterocyclic core. researchgate.net This highlights the utility of first halogenating the ring system to enable subsequent carbon-carbon bond-forming reactions, a common strategy for elaborating the thiophene moiety.

Polymerization and Oligomerization Pathways of Thienopyrrole Building Blocks

The rigid, planar, and electron-rich structure of the thieno[3,2-b]pyrrole unit makes it an excellent building block for conjugated oligomers and polymers. These materials are of significant interest for applications in organic electronics.

Oxidative Polymerization : Thieno[3,2-b]pyrrole monomers can be polymerized under oxidative conditions. Chemical oxidation using agents like iron(III) chloride (FeCl₃) can produce poly(thienopyrrole). acs.org Enzymatic polymerization, for example using horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂), has also been demonstrated for thienopyrrole monomers, even when tethered to DNA strands in a template-directed synthesis. acs.orgnih.gov

Electropolymerization : Thin films of conductive polymers can be deposited on electrode surfaces via electropolymerization. N-substituted dithieno[3,2-b:2′,3′-d]pyrrole monomers have been shown to form stable electropolymerized films, with the nature of the N-substituent (alkyl vs. acyl) influencing the properties of the resulting polymer. acs.org

Copolymerization : Thienopyrrole derivatives are frequently used as electron-rich donor units in donor-acceptor (D-A) copolymers. These materials are synthesized via cross-coupling reactions like Stille or Suzuki coupling, combining the thienopyrrole monomer with an electron-deficient acceptor monomer. The resulting copolymers often have low bandgaps, making them suitable for use as the active layer in organic solar cells. unamur.bersc.orgresearchgate.net

Applications in Advanced Materials Science Based on Thieno 3,2 B Pyrrole Architecture

Organic Electronics and Optoelectronics

The unique electronic and structural characteristics of thieno[3,2-b]pyrrole derivatives have positioned them as promising materials in the field of organic electronics and optoelectronics. Their high electron density and the ability to be easily modified make them suitable for integration into various devices. digitellinc.com

The incorporation of the thieno[3,2-b]pyrrole unit into conjugated polymers has proven to be a successful strategy for developing high-performance organic semiconductors. acs.org These materials often adopt a donor-acceptor (D-A) architecture, where the electron-rich thieno[3,2-b]pyrrole serves as the donor component. This design strategy helps to lower the bandgap of the resulting polymers, which is advantageous for applications in organic electronics. researchgate.net

One notable example involves the copolymerization of a thieno[3,2-b]pyrrole unit with the electron-deficient diketopyrrolopyrrole (DPP) core. acs.org In a pioneering study, the thieno[3,2-b]thiophene (B52689) unit in a high-performance DPP-based polymer, P(DPP-TT), was replaced with a thieno[3,2-b]pyrrole moiety. acs.orgnih.gov This substitution was significant because the thieno[3,2-b]pyrrole unit is more readily tunable via N-alkylation compared to thieno[3,2-b]thiophene, which has limited sites for modification. acs.orgnih.gov The resulting copolymer, P(DPP-TP), demonstrated effective p-channel semiconductor behavior. digitellinc.com

Similarly, copolymers based on a thieno[3,2-b]thiophene-flanked DPP monomer (TTDPP) have been synthesized with various electron-donating units like bithiophene (BT) and di(selenophene-2-yl)ethene (SVS). rsc.orgrsc.org These polymers have shown promising characteristics for thin-film transistors. rsc.org The strategic replacement of thiophene (B33073) with the larger, more polarizable thieno[3,2-b]thiophene unit can enhance polymer coplanarity and promote a more delocalized highest occupied molecular orbital (HOMO), which is expected to improve intermolecular charge hopping. ulb.ac.beacs.org

Research has also explored small-molecule semiconductors incorporating thieno[3,2-b]pyrrole. For instance, banana-shaped donor-acceptor molecules have been synthesized using thieno[3,2-b]pyrrole as the donor and benzothiadiazole as the acceptor. digitellinc.comacs.org The performance of these materials is influenced by factors such as the choice of flanking groups (e.g., thiophene vs. furan) and the resulting curvature of the molecular backbone. acs.org

Below is a table summarizing the performance of some organic semiconductors incorporating the thieno[3,2-b]pyrrole architecture.

Table 1: Performance of Thieno[3,2-b]pyrrole-Based Organic Semiconductors
Material Architecture Application Key Performance Metric
P(DPP-TP) D-A Copolymer OFET Hole Mobility: 0.12 cm²/V·s
TP-BT2T-TP D-A Small Molecule OFET Hole Mobility: 0.08 cm²/V·s
TP-FBT2T-BT D-A Small Molecule OFET Hole Mobility: 1.57 x 10⁻³ cm²/V·s
TP-BT4T-TP D-A Small Molecule OFET Hole Mobility: 0.0259 cm²/V·s
TTDPP-SVS D-A Copolymer OFET Hole Mobility: 0.196 cm²/V·s

The application of thieno[3,2-b]pyrrole derivatives has been explored in the context of organic light-emitting diodes (OLEDs). The related and more extended dithieno[3,2-b:2′,3′-d]pyrrole (DTP) framework has been utilized in the development of materials for OLEDs. researchgate.netresearchgate.net For instance, DTP-arylene copolymers have been synthesized to create soluble and processable materials that can function as the emissive layers in LED devices. researchgate.net

In a more direct application of a related thieno-fused system, a donor-π-acceptor compound, DMB-TT-TPA, was designed with a thieno[3,2-b]thiophene (TT) core linking a triphenylamine (B166846) donor and a dimesitylboron acceptor. beilstein-journals.org This material was successfully used as an emitter in a solution-processed OLED. The device exhibited a maximum power efficiency of 6.70 lm/W, a current efficiency of 10.6 cd/A, and an external quantum efficiency of 4.61%. beilstein-journals.org These findings suggest the potential of the broader class of thieno-fused heterocyclic systems, including thieno[3,2-b]pyrroles, as core building blocks for efficient OLED emitters due to their favorable electronic and photophysical properties. beilstein-journals.org

The thieno[3,2-b]pyrrole architecture has been successfully integrated into materials for organic photovoltaics (OPVs), particularly in the design of non-fullerene small-molecule acceptors (SMAs). nih.gov The synthesis of heteroheptacene-based acceptors using the thieno[3,2-b]pyrrole building block has been reported for the first time, leading to high-performance polymer solar cells (PSCs). nih.gov Replacing a thiophene unit with a pyrrole (B145914) in the central core of an acceptor molecule can raise the HOMO/LUMO energy levels and reduce the optical bandgap. nih.gov

For example, a series of SMAs (ThPy1, ThPy2, ThPy3, and ThPy4) were developed based on this principle. nih.gov When blended with the polymer donor PM6, the device based on ThPy3 achieved a power conversion efficiency (PCE) of 15.3%, which was superior to the reference device. nih.gov Furthermore, a ternary PSC device incorporating ThPy4 achieved an even higher PCE of 18.43%. nih.gov These results underscore the potential of thieno[3,2-b]pyrrole-based SMAs for achieving low energy loss and high efficiency in OPVs. nih.gov

In the realm of dye-sensitized solar cells (DSSCs), derivatives of thieno[3,2-b]pyrrole have been employed as components of organic sensitizing dyes. The related dithieno[3,2-b:2′,3′-d]pyrrole (DTP) core has been shown to be an effective π-spacer in D-π-A dyes, demonstrating good light-harvesting capabilities. researchgate.net The performance of these dyes is influenced by the substituents on the DTP moiety. researchgate.net Additionally, asymmetric thieno-fused pyrrole systems have been used as rigid and coplanar π-bridges in metal-free sensitizers, leading to high photocurrents due to strong light-harvesting properties. researchgate.net For instance, a sensitizer (B1316253) based on an asymmetric 8H-thieno[2′,3′:4,5]thieno[3,2-b]thieno[2,3-d]pyrrole unit achieved a PCE of up to 9.22% with a cobalt-based redox shuttle. researchgate.net

Table 2: Performance of Thieno[3,2-b]pyrrole Derivatives in Photovoltaic Devices
Device Type Material Role Power Conversion Efficiency (PCE)
PSC PM6:ThPy3 Small-Molecule Acceptor 15.3%
PSC PM6:BTP-eC9:ThPy4 Small-Molecule Acceptor (Ternary) 18.43%
DSSC W05 Sensitizer 9.22%

Thieno[3,2-b]pyrrole has emerged as a valuable building block for organic semiconductors used in organic field-effect transistors (OFETs). nih.govacs.orgdigitellinc.com Its high electron density and the easily modifiable NH group make it an attractive alternative to more commonly used structures like thieno[3,2-b]thiophene. acs.orgdigitellinc.com Materials incorporating the thieno[3,2-b]pyrrole unit have been shown to exhibit "nearly-ideal" OFET characteristics, allowing for more reliable measurements of charge carrier mobility. nih.govdigitellinc.com

A significant advancement was the incorporation of thieno[3,2-b]pyrrole into a diketopyrrolopyrrole (DPP)-based copolymer, replacing the traditional thieno[3,2-b]thiophene unit. acs.orgnih.gov This substitution resulted in a p-channel OFET with a relatively high average hole mobility of 0.12 cm² V⁻¹ s⁻¹ and low threshold voltages. acs.orgnih.gov This demonstrated the potential of the thieno[3,2-b]pyrrole monomer for creating efficient OFETs. acs.org

Small-molecule semiconductors based on thieno[3,2-b]pyrrole have also been investigated. nih.govacs.orgacs.org For example, banana-shaped molecules combining thieno[3,2-b]pyrrole with benzothiadiazole have been synthesized. acs.org A molecule with a thiophene-flanked benzothiadiazole core (TP-BT2T-TP) showed a hole mobility of 0.08 cm² V⁻¹ s⁻¹ after thermal annealing. acs.org In another study, two p-type small molecules, TP-BT4T-TP and TP-BT2TT-TP, were synthesized to study the effect of backbone curvature. nih.govacs.org The more curved molecule, TP-BT4T-TP, exhibited a significantly higher charge carrier mobility of 0.0259 cm² V⁻¹ s⁻¹ compared to its more linear counterpart. nih.govacs.org

Furthermore, polymers containing thieno[3,2-b]thiophene-flanked DPP units have achieved even higher performance. acs.org Copolymerization of a novel thieno[3,2-b]thiophene-diketopyrrolopyrrole monomer with thiophene yielded a polymer with a remarkable hole mobility of up to 1.95 cm² V⁻¹ s⁻¹, which at the time was the highest reported for a polymer-based OFET. acs.orgacs.org

Table 3: OFET Performance of Materials Based on Thieno[3,2-b]pyrrole and Related Architectures
Material Type Device Configuration Hole Mobility (cm²/V·s)
P(DPP-TP) Copolymer Bottom-Gate/Top-Contact 0.12
TP-BT2T-TP Small Molecule Bottom-Gate/Bottom-Contact 0.08
TP-BT4T-TP Small Molecule Bottom-Gate/Bottom-Contact 0.0259
P1 (TTDPP-Thiophene Copolymer) Copolymer Not Specified 1.95
TTDPP-SVS Copolymer Not Specified 0.196

Design and Synthesis of Photosensitizers for Specific Applications

The thieno[3,2-b]pyrrole core and its analogues are integral to the design of advanced photosensitizers, particularly for applications in dye-sensitized solar cells (DSSCs) and photocatalysis. The design strategy for these photosensitizers often follows a donor-π-acceptor (D-π-A) framework, where the thieno-fused heterocycle can act as a component of the π-conjugated bridge that connects an electron-donating group to an electron-accepting/anchoring group.

The synthesis of such dyes involves multi-step chemical reactions. For instance, the synthesis of thieno[3,2-b]pyrrole-based activators of pyruvate (B1213749) kinase M2 involved the initial formation of an ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate intermediate. nih.gov This was followed by Vilsmeier-Haack formylation, alkylation of the pyrrole nitrogen, and subsequent reactions to build the final complex molecule. nih.gov Similarly, the synthesis of a thieno[3,2-b]thiophene-based emitter for OLEDs began with the construction of the core heterocycle, followed by sequential functionalization to add the donor and acceptor moieties. beilstein-journals.org

In the context of DSSCs, a series of D-π-A organic dyes based on a thieno[3,2-b]thiophene π-linker were synthesized to investigate their performance as photosensitizers. bohrium.com These dyes were also tested for photocatalytic hydrogen production. The research demonstrated that engineering the alkyl side chains on the photosensitizer is a crucial factor in optimizing performance, achieving a power conversion efficiency of 5.25% in DSSCs and a hydrogen turnover number of 5170 in a photocatalytic system. bohrium.com

The rigidity and planarity of the π-bridge are also critical design considerations. A study comparing a rigid dithieno[3,2-b:2′,3′-d]thiophene unit with a more flexible terthiophene unit as the π-donor moiety in sensitizers found that the rigid structure led to higher power conversion efficiency and short-circuit current density in the resulting solar cell. nih.gov This highlights the importance of the structural properties of the thieno-fused core in facilitating efficient charge separation and transport.

Material Engineering for Advanced Sensors and Functional Devices

The inherent tunability of the thieno[3,2-b]pyrrole structure makes it a prime candidate for material engineering, enabling the development of advanced sensors and other functional devices. A key feature is the pyrrole nitrogen, which allows for straightforward N-alkylation reactions. acs.org This provides a chemical handle to modify the material's properties, such as solubility and solid-state packing, without drastically altering the electronic structure of the conjugated backbone. acs.orgnih.gov

This ability to fine-tune molecular properties is crucial for optimizing performance in devices like organic field-effect transistors (OFETs), which can function as chemical or biological sensors. The performance of an OFET, including its charge carrier mobility and threshold voltage, is highly dependent on the molecular organization in the thin film. digitellinc.comacs.org By systematically altering the side chains attached to the thieno[3,2-b]pyrrole nitrogen, researchers can control the intermolecular interactions and, consequently, the morphology of the semiconductor layer. acs.org

For example, research on banana-shaped small molecules containing thieno[3,2-b]pyrrole demonstrated that both the choice of heteroatom in the backbone and the resulting molecular curvature significantly impact OFET performance and stability. acs.org The ability to engineer these features through synthetic chemistry allows for the targeted design of materials with specific electronic characteristics. This control is essential for creating reliable and sensitive OFET-based sensors, where the response to an analyte is often transduced through changes in the transistor's electrical properties. The development of thieno[3,2-b]pyrrole-based materials with "nearly-ideal" transistor characteristics is particularly promising for sensor applications, as it allows for more accurate and reproducible measurements. digitellinc.com

Mechanistic Insights into Biological Activities of Thieno 3,2 B Pyrrole Derivatives

Molecular Mechanisms of Anticancer Activity

Thieno[3,2-b]pyrrole derivatives have demonstrated notable anticancer potential through various mechanisms, including the induction of apoptosis and the disruption of critical cellular signaling pathways. researchgate.netresearchgate.netscilit.com Research has shown that these compounds can inhibit the growth of various cancer cell lines, with a particular efficacy noted against colon cancer cells. researchgate.netresearchgate.net One of the key mechanisms identified is the ability of certain derivatives to induce apoptosis, potentially by inhibiting enzymes like methionine aminopeptidase (B13392206) 2. researchgate.net

A primary mode of anticancer action for thieno[3,2-b]pyrrole derivatives is the targeted inhibition of specific enzymes that are overactive in cancer cells.

Lysine-Specific Demethylase 1 (LSD1): LSD1 is an epigenetic regulator often overexpressed in various cancers, making it a promising therapeutic target. researchgate.netnih.gov Thieno[3,2-b]pyrrole-5-carboxamides have been identified as a novel class of reversible LSD1 inhibitors. researchgate.netnih.govnih.gov High-throughput screening led to the discovery of N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide, which showed an initial IC50 of 2.9 μM. researchgate.netnih.gov Subsequent structure-guided optimization of this series produced highly potent inhibitors with single-digit nanomolar IC50 values. nih.gov These compounds function by interacting with the enzyme's catalytic center, thereby affecting the expression of KDM1A-regulated genes and exhibiting anticlonogenic effects in leukemia cells. nih.gov

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation and is often upregulated in cancer. nih.govmdpi.com Pyrrole (B145914) derivatives, a class that includes the thieno[3,2-b]pyrrole scaffold, have been designed as inhibitors of both COX-1 and COX-2 enzymes. nih.gov By modulating the structure, particularly the substituents on the pyrrole ring, the selectivity for COX-2 over COX-1 can be enhanced, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) tyrosine kinase is a crucial element in cell signaling pathways that regulate cell proliferation and survival; its overactivity is a hallmark of many cancers. bsu.edu.egsemanticscholar.orgmdpi.com Derivatives of thieno[2,3-d]pyrimidine (B153573) and other related fused heterocyclic systems have shown significant potential as EGFR tyrosine kinase inhibitors. semanticscholar.orgnih.govnih.gov For example, certain pyrrolizine derivatives demonstrated potent inhibitory activity, with some compounds achieving an inhibition rate of up to 97.6%. bsu.edu.eg Molecular docking studies suggest these compounds bind to the ATP-binding site of the EGFR kinase domain, preventing its activation. bsu.edu.egmdpi.com

Alpha Amylase: While primarily a target for anti-diabetic drugs, alpha-amylase inhibition has also been explored in the context of cancer research. tandfonline.comnih.govmdpi.com Some thieno[2,3-b]pyrrol-5-one derivatives have been shown to inhibit alpha-amylase, with one particular compound demonstrating an IC50 value of 100 μg/mL. tandfonline.com This inhibition could potentially impact the energy metabolism of cancer cells.

Table 1: Enzyme Inhibitory Activity of Thieno[3,2-b]pyrrole Derivatives and Related Compounds

Compound Class Target Enzyme Key Findings IC50 Values
N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamides LSD1 Reversible inhibitors identified through HTS. researchgate.netnih.gov Initial hit: 2.9 μM; Optimized compounds: Single-digit nM range. researchgate.netnih.gov
Pyrrolizine derivatives EGFR-TK Potent inhibitors against various cancer cell lines. bsu.edu.eg Inhibition up to 97.6% for compound 8c. bsu.edu.eg
Thieno[2,3-b]pyrrol-5-one derivatives Alpha-Amylase, EGFR-TK Dual inhibitory activity. tandfonline.com 100 μg/mL (α-amylase); 52.43 μg/mL (EGFR-TK). tandfonline.com

Beyond specific enzyme inhibition, thieno[3,2-b]pyrrole derivatives can modulate the activity of a broader range of protein kinases, which are key regulators of cellular processes often dysregulated in cancer. nih.gov One mechanism involves the activation of the tumor-specific M2 isoform of pyruvate (B1213749) kinase (PKM2). nih.gov Activators based on a thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold have been developed. nih.gov By activating PKM2, these compounds aim to revert the altered metabolic state of cancer cells (the Warburg effect) back to that of normal cells, thereby decreasing cellular proliferation. nih.gov Additionally, the related thieno[3,2-b]pyridine (B153574) scaffold has been identified as a template for highly selective inhibitors of underexplored protein kinases like Haspin, demonstrating that this core structure can be adapted to target various kinases with high specificity. nih.govresearchgate.net

Action Modes of Antimicrobial Agents

The thieno[3,2-b]pyrrole scaffold is also a promising basis for developing new antimicrobial agents.

Antibacterial: Research has indicated that derivatives of the fused thienopyrrole system possess antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netontosight.ai

Anti-Giardia: Thieno[3,2-b]pyrrole 5-carboxamides have been identified as potent and selective inhibitors of Giardia duodenalis, the parasite responsible for giardiasis. nih.govsemanticscholar.org Screening of a compound library identified several active compounds, with one derivative displaying potent cytocidal activity with an IC50 value of ≤ 10 nM against multiple Giardia strains, including those resistant to metronidazole. researchgate.netsemanticscholar.org

Anti-inflammatory Mechanisms

Several thieno[3,2-b]pyrrole derivatives have been noted for their anti-inflammatory properties. researchgate.netnih.gov The primary mechanism underlying this activity is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov As mentioned previously, COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. nih.govmdpi.com By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Neuroprotective Effects and Neurotransmitter System Modulation

The thieno[3,2-b]pyrrole core structure is the foundation for a novel class of inhibitors with potent activity against virulent neurotropic alphaviruses, such as Western, Eastern, and Venezuelan equine encephalitis viruses. nih.govdoi.orgscilit.com These viruses cause severe and often fatal infections of the central nervous system. nih.gov A cell-based screening of over 50,000 compounds identified a thieno[3,2-b]pyrrole derivative with a half-maximal inhibitory concentration (IC50) below 10 µmol/L and a selectivity index greater than 20. nih.govscilit.com Subsequent analysis of related compounds revealed several with submicromolar IC50 values. nih.gov The mechanism of action is thought to involve the targeting of viral replicase proteins, as the compounds were shown to reduce viral RNA accumulation in infected neuronal cells. nih.gov

Mechanisms of Antioxidant Activity

Certain derivatives of the thienopyrrole family have demonstrated significant antioxidant properties. tandfonline.com The mechanism involves scavenging free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. In one study, thiophene-substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-ones were synthesized and evaluated for their antioxidant activity using DPPH and ABTS assays. tandfonline.com One compound, (Z)-4-(thiophen-2-ylmethylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one, showed very high inhibition of both DPPH (90.94%) and ABTS (79.03%) free radicals at a concentration of 500 μg/mL. tandfonline.com Similarly, derivatives of the related thieno[2,3-b]thiophene (B1266192) scaffold have also shown potent radical scavenging activity. nih.govacs.org

Table 2: List of Mentioned Compounds

Compound Name Scaffold/Class
3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole Thieno[3,2-b]pyrrole
N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide Thieno[3,2-b]pyrrole derivative
Thieno[3,2-b]pyrrole[3,2-d]pyridazinone Fused thieno[3,2-b]pyrrole derivative
N-(2-chlorophenyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide Thieno[3,2-b]pyrrole derivative
(Z)-4-(thiophen-2-ylmethylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one Thieno[2,3-b]pyrrol-5-one derivative
Thieno[2,3-d]pyrimidine Related fused heterocyclic system
Thieno[3,2-b]pyridine Related fused heterocyclic system
Pyrrolizine Related heterocyclic system

Exploration of Antiviral and Antidiabetic Potential

The thieno[3,2-b]pyrrole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. Researchers have particularly focused on the antiviral and antidiabetic properties of its derivatives, leading to the discovery of potent inhibitors for various biological targets.

Antiviral Activity of Thieno[3,2-b]pyrrole Derivatives

Derivatives of thieno[3,2-b]pyrrole have been identified as a promising class of inhibitors against neurotropic alphaviruses, which include pathogens like Western Equine Encephalitis Virus (WEEV), Eastern Equine Encephalitis Virus (EEEV), and Venezuelan Equine Encephalitis Virus (VEEV). nih.gov These mosquito-borne viruses can cause severe central nervous system infections, for which there are currently no licensed therapies. nih.gov

A high-throughput screening of a vast small molecule library led to the identification of a thieno[3,2-b]pyrrole compound with a half-maximal inhibitory concentration (IC50) below 10 µmol/L and a selectivity index greater than 20 against a WEEV replicon. nih.gov Subsequent structure-activity relationship (SAR) studies on related analogs revealed compounds with enhanced potency, including six derivatives with submicromolar IC50 values. nih.gov The mechanism of action for these compounds is believed to target viral replicase proteins, as suggested by their activity in replicon-based assays. nih.gov This is further supported by findings that these compounds can inhibit the RNA polymerase of other viruses, such as the Hepatitis C Virus (HCV). nih.gov

Further research has focused on optimizing these derivatives to combat other significant alphaviruses like Chikungunya virus (CHIKV), a re-emerging pathogen causing widespread epidemics. researchgate.netrsc.org Initial lead compounds, while active, showed poor metabolic stability. researchgate.net Structural modifications, aimed at addressing metabolically labile sites, led to the development of new analogs with significantly increased metabolic half-lives and favorable in vivo pharmacokinetic profiles. researchgate.netnih.gov For instance, compound 20 not only demonstrated a 17-fold increase in metabolic stability but also effectively reduced viral RNA production and showed broad-spectrum activity against various CHIKV isolates and other alphaviruses. researchgate.netnih.gov Similarly, the trisubstituted thieno[3,2-b]pyrrole 5-carboxamide 15c was found to be a potent inhibitor of CHIKV infection in vitro, with an EC50 value in the low micromolar range and a high selectivity index (>32). rsc.org This compound effectively inhibited the expression of several viral proteins and also showed broad activity against O'nyong'nyong virus and Sindbis virus. rsc.org

Table 1: Antiviral Activity of Selected Thieno[3,2-b]pyrrole Derivatives
CompoundTarget VirusActivity (EC50/IC50)Selectivity Index (SI)Key Findings
Lead CompoundWEEV<10 µM>20Identified from HTS; potent activity against live virus in neuronal cells. nih.gov
Compound 1bCHIKVGood in vitro activityNot specifiedPotent antiviral but short metabolic half-life (T1/2 = 2.91 min). researchgate.net
Compound 20CHIKV, other alphavirusesNot specified>100 (CC50 > 100 µM)17-fold increased metabolic stability; good in vivo pharmacokinetics. researchgate.netnih.gov
Compound 15cCHIKV, ONNV, SINV~2 µM>32Potent trisubstituted carboxamide; inhibits viral protein expression. rsc.org

Antidiabetic Potential of Thieno[3,2-b]pyrrole Derivatives

In the context of metabolic diseases, thieno[3,2-b]pyrrole derivatives have been investigated as potential treatments for type 2 diabetes. nih.gov The primary mechanism explored is the inhibition of glycogen (B147801) phosphorylase (GP), a key enzyme in the regulation of glucose homeostasis. nih.govresearchgate.net GP catalyzes the breakdown of glycogen into glucose-1-phosphate, and its inhibition can reduce hepatic glucose production, a key factor in managing hyperglycemia in diabetic patients.

Research has led to the development of two novel series of thienopyrrole-based inhibitors of human liver glycogen phosphorylase a (GPa). nih.gov These compounds have been shown to be effective in reducing glucose output from primary rat hepatocytes. nih.gov Crystallographic studies have confirmed that these inhibitors bind at the dimer interface site of the enzyme, a different location from the catalytic site where the natural substrate binds. nih.gov This allosteric inhibition mechanism offers a promising avenue for developing selective drugs.

The structure-activity relationship studies have provided insights into the molecular features required for potent inhibition. The specific substitutions on the thieno[3,2-b]pyrrole core are crucial for activity, and ongoing research aims to optimize these structures to enhance their potency and drug-like properties for potential clinical application in diabetes management. nih.gov

Table 2: Antidiabetic Potential of Thieno[3,2-b]pyrrole Derivatives
Compound ClassBiological TargetMechanism of ActionObserved Effect
Thienopyrrole derivativesGlycogen Phosphorylase a (GPa)Allosteric inhibition at the dimer interface site. nih.govReduced glucose output from primary rat hepatocytes. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies in Thieno 3,2 B Pyrrole Research

Correlation of Substituent Effects on Electronic and Optical Properties

The electronic and optical characteristics of thieno[3,2-b]pyrrole derivatives are highly tunable through the strategic placement of substituent groups. These modifications directly influence the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which in turn dictates the material's band gap, absorption, and emission spectra.

Theoretical studies using Density Functional Theory (DFT) have shown that attaching various electron-donating or electron-withdrawing groups to the thieno[3,2-b]pyrrole core allows for precise control over these properties. dntb.gov.uaresearchgate.net For instance, in a study on 2,5-di(2-thienyl) pyrrole (B145914), introducing substituents like -CH₃, -NH₂, -OH, and -OCH₃ (electron-donating) and -Cl and -NO₂ (electron-withdrawing) systematically altered the HOMO and LUMO energy levels. researchgate.net This tuning of the energy levels affects the band gap, which is a critical parameter for optoelectronic applications. dntb.gov.ua

In donor-acceptor (D-A) type molecules, where thieno[3,2-b]pyrrole acts as the electron-donating core, the choice of the acceptor moiety is crucial. Modifying the end-capped electron-withdrawing groups on a pyrrole-based non-fullerene acceptor (NFA) framework resulted in significant variations in electronic properties. acs.org Enhancing the conjugation within the molecule, for example by adding a phenyl ring, can lower the band gap. acs.org The absorption spectra of these modified molecules can be red-shifted, indicating a smaller energy gap and the potential for application in organic solar cells that can harvest a broader range of the solar spectrum. acs.org

Table 1: Effect of End-Capped Acceptor Substitution on Electronic Properties of a Thieno[3,2-b]pyrrole-based Molecule Data adapted from theoretical calculations.

CompoundEnd-Capped Acceptor MoietyHOMO (eV)LUMO (eV)Band Gap (Eg) (eV)
TPR (Reference) 2-(5,6-difluoro-2-methylene-3-oxo-indan-1-yl)-malononitrile-5.91-3.512.40
TP1 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile-5.73-3.662.07
TP2 2,2'-((2Z,2'Z)-((5,5'-((2,5-bis(2-ethylhexyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl)bis(thiophene-5,2-diyl))bis(methanylylidene))bis(3-oxo-2,3-dihydro-1H-indene-2,1-diylidene)))dimalononitrile-5.78-3.612.17
TP5 2-(6,7-difluoro-2-methylene-3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile-5.92-3.692.23

Influence of Structural Modifications on Material Performance and Charge Transport Characteristics

Structural modifications to the thieno[3,2-b]pyrrole backbone have a profound impact on the performance of organic electronic devices by influencing molecular packing, crystallinity, and charge transport. The planarity of the conjugated backbone is a key factor; a more planar structure generally leads to more effective π-π stacking, which facilitates intermolecular charge hopping and enhances charge carrier mobility. mdpi.com

One effective strategy is the incorporation of different spacer units within a polymer backbone. For example, introducing a furan (B31954) spacer into a donor-acceptor polymer containing thieno[3,2-b]pyrrole and diketopyrrolopyrrole (DPP) resulted in a more coplanar polymer backbone. mdpi.com This improved planarity led to better molecular packing and a four-fold increase in hole mobility (up to 0.42 cm² V⁻¹ s⁻¹) compared to the polymer without the furan spacer. mdpi.com

The curvature of the molecular backbone also plays a critical role. In a study comparing two small molecules, one with a more linear backbone using a bithiophene spacer (TP-BT4T-TP) and one with a more curved backbone using a thienothiophene spacer (TP-BT2TT-TP), the linear molecule exhibited significantly higher charge carrier mobility. nih.govresearchgate.net The TP-BT4T-TP molecule showed a mobility of 0.0259 cm² V⁻¹ s⁻¹, whereas the more curved TP-BT2TT-TP had a mobility of only 5.41 × 10⁻⁵ cm² V⁻¹ s⁻¹. nih.govacs.org This highlights how subtle changes in molecular geometry can drastically alter charge transport properties.

Replacing a standard thiophene (B33073) unit with a fused thieno[3,2-b]thiophene (B52689) unit as a bridge in diketopyrrolopyrrole-based polymers has also been shown to increase the absorption coefficient and hole mobility, leading to higher power conversion efficiency in solar cell devices. rsc.orgresearchgate.net

Table 2: Charge Transport Characteristics of Modified Thieno[3,2-b]pyrrole-Based Molecules

CompoundStructural Modification / SpacerHole Mobility (μh) (cm² V⁻¹ s⁻¹)Device Configuration
P(DPP-TP) Thiophene spacer~0.10BGBC OFET
P(FDPP-TP) Furan spacer0.42BGBC OFET
TP-BT4T-TP Bithiophene spacer (linear)0.0259BGBC OFET
TP-BT2TT-TP Thienothiophene spacer (curved)5.41 x 10⁻⁵BGBC OFET

Impact of Substituent Patterns on Biological Target Recognition and Efficacy

The thieno[3,2-b]pyrrole scaffold serves as a versatile template for developing potent inhibitors of various biological targets, including enzymes and viruses. SAR studies have been instrumental in identifying which substituents and at which positions are critical for target recognition and efficacy.

In the development of inhibitors for Chikungunya virus (CHIKV), modifications to the thieno[3,2-b]pyrrole core were explored. It was found that a bromo substituent on the thiophene ring was essential for antiviral activity. researchgate.net For example, adding a bromo group to a pyrrolo[3,2-d]thiazole core (compound 2d) significantly enhanced potency, yielding an EC₅₀ value of 1.06 μM. researchgate.net This highlights the specific role of halogen bonding or steric effects in the binding pocket of the viral target.

Similarly, for inhibitors of Lysine Specific Demethylase 1 (LSD1), an anticancer target, SAR studies on a series of thieno[3,2-b]pyrrole-5-carboxamides revealed key interactions. rsc.org The nature of the group attached to the carboxamide nitrogen was critical for potency. Small, polar, or flexible groups were found to be detrimental, while more rigid, aromatic systems were preferred. This led to the design of highly potent inhibitors with IC₅₀ values in the low nanomolar range. researchgate.net

Thieno[3,2-b]pyrrole derivatives have also shown potent activity against the parasite Giardia duodenalis. SAR exploration of a series of thieno[3,2-b]pyrrole 5-carboxamides identified compounds with cytocidal activity at nanomolar concentrations (IC₅₀ ≤ 10 nM) against multiple Giardia strains, including those resistant to standard drugs. escholarship.org

Table 3: Biological Efficacy of Substituted Thieno[3,2-b]pyrrole Derivatives

CompoundTarget/OrganismKey Substituent(s)Potency (IC₅₀ / EC₅₀)
Compound 2d Chikungunya VirusC2 bromo on pyrrolo[3,2-d]thiazole1.06 μM
Compound 2 LSD1 (Enzyme)Thieno[3,2-b]pyrrole-5-carboxamide core160 nM
Compound 49 LSD1 (Enzyme)Optimized carboxamide substituentSingle-digit nM
Compound 2 Giardia duodenalisThieno[3,2-b]pyrrole 5-carboxamide≤ 10 nM

Pharmacophore Development and Lead Compound Optimization through SAR

The thieno[3,2-b]pyrrole nucleus is considered a "privileged" pharmacophore, meaning it is a molecular framework capable of binding to multiple biological targets. cumbria.ac.uk SAR data is the cornerstone of pharmacophore development and the subsequent optimization of lead compounds. By systematically analyzing how structural changes affect biological activity, researchers can build predictive models to design more potent and selective molecules.

A prime example is the development of LSD1 inhibitors. Through molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, researchers created models that could predict the activity of new derivatives. rsc.org These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provided contour maps that visualized regions where steric bulk, electrostatic, or hydrophobic properties should be increased or decreased to enhance binding affinity. rsc.org This structure-guided approach led to the in-silico design of novel compounds with high predicted activity, demonstrating a rational path from an initial hit to an optimized lead. rsc.org

In antiviral research, SAR studies on thieno[3,2-b]pyrrole derivatives identified them as allosteric inhibitors of viral RNA polymerase. nih.gov Initial hits from high-throughput screening were optimized by exploring different substituents on the core scaffold. This work led to the identification of metabolically stable analogs with improved pharmacokinetic properties, moving the compounds closer to potential clinical development. researchgate.net This iterative process of synthesis, biological testing, and SAR analysis is fundamental to modern drug discovery.

Future Research Directions and Emerging Applications of Thieno 3,2 B Pyrroles

Development of Next-Generation Synthetic Strategies for Scalability and Sustainability

The advancement of thieno[3,2-b]pyrrole-based research is intrinsically linked to the development of efficient, scalable, and sustainable synthetic methodologies. Future efforts in this area are geared towards overcoming the limitations of traditional multi-step syntheses, which often involve harsh reaction conditions and generate significant chemical waste.

Key areas of development include:

Modular and Convergent Synthesis: The development of modular synthetic routes allows for the construction of densely functionalized thieno[3,2-b]pyrroles from readily available starting materials. researchgate.net These strategies enable the introduction of diverse substituents at various positions of the thieno[3,2-b]pyrrole core, facilitating the rapid generation of compound libraries for biological screening. researchgate.net A convenient modular synthesis has been described for the construction of these compounds, which are known as allosteric inhibitors of the Hepatitis C virus NS5B polymerase. researchgate.net This route allows for the introduction of substituents in positions 4, 5, and 6 of the thienopyrrole scaffold. researchgate.net

One-Pot and Tandem Reactions: Designing one-pot or tandem reaction sequences, where multiple synthetic transformations occur in a single reaction vessel, significantly improves efficiency and reduces waste. For instance, a two-step synthesis of thieno[3,2-b]pyrroles with N-arylamino and 3-thienoylpropyl functionalities has been developed from acylthiophenes, acetylene (B1199291) gas, and hydrazines. researchgate.net

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrrole (B145914) derivatives. semanticscholar.orgnih.govresearchgate.net These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions. Methodologies such as ultrasound, microwaves, and high-speed vibration milling are being explored to enhance reaction rates and reduce energy consumption. researchgate.netconicet.gov.ar The use of heterogeneous catalysts, which can be easily recovered and reused, is another promising avenue for the sustainable synthesis of bioactive pyrroles. nih.gov

Scalability and Process Optimization: For the industrial application of thieno[3,2-b]pyrrole derivatives, the development of scalable synthetic methods is crucial. Research is focused on optimizing reaction conditions to ensure high yields and purity on a large scale, as demonstrated by the facile and scalable synthesis of the related fused-ring heterocycle, thieno[3,2-b]thiophene (B52689). acs.org

Synthetic StrategyKey FeaturesPotential Advantages
Modular Synthesis Stepwise construction from pre-functionalized building blocks.High diversity of achievable structures, suitable for library synthesis. researchgate.net
Two-Step Synthesis Convergent approach from simple starting materials like acylthiophenes and acetylene. researchgate.netIncreased efficiency and potentially lower cost.
Parallel Solution-Phase Synthesis Simultaneous synthesis of multiple compounds in separate reaction vessels.Rapid generation of combinatorial libraries. nih.gov
Green Synthesis Use of eco-friendly solvents, catalysts, and energy sources (e.g., microwaves, ultrasound). semanticscholar.orgresearchgate.netconicet.gov.arReduced environmental impact, increased safety, and potential for cost savings.

Advanced Design Principles for Multi-Targeting Agents in Biological Systems

The complexity of many diseases, such as cancer, often involves multiple biological pathways. researchgate.net This has led to a growing interest in the development of multi-targeting agents that can simultaneously modulate several key proteins or pathways, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. researchgate.net The thieno[3,2-b]pyrrole scaffold is a promising platform for the design of such agents.

Future design principles for multi-targeting thieno[3,2-b]pyrrole derivatives include:

Scaffold Hopping and Privileged Scaffolds: The thieno[3,2-b]pyrrole core can be considered a "privileged scaffold," meaning it is capable of binding to multiple biological targets. By strategically modifying the substituents on this core, it is possible to design molecules that interact with different proteins. For example, a series of novel thieno[3,2-b]pyridinone derivatives were designed using a scaffold hopping strategy to target the NADH-dependent enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. nih.gov

Hybrid Molecule Design: This approach involves combining the thieno[3,2-b]pyrrole scaffold with other pharmacophores known to interact with specific targets. This can lead to the creation of hybrid molecules with dual or multiple modes of action.

Structure-Based and Ligand-Based Drug Design: Computational methods, such as molecular docking and pharmacophore modeling, can be used to guide the design of multi-targeting agents. researchgate.netresearchgate.net By analyzing the binding sites of different target proteins, it is possible to identify common structural features that can be incorporated into a single thieno[3,2-b]pyrrole derivative to achieve multi-target engagement.

Targeting Protein-Protein Interactions: Many disease processes are driven by protein-protein interactions. The versatile nature of the thieno[3,2-b]pyrrole scaffold can be exploited to design molecules that disrupt these interactions, offering a novel therapeutic strategy.

Thieno[3,2-b]pyrrole Derivative ClassTargeted Biological System/MoleculeTherapeutic Area
4H-thieno[3,2-b]pyrrole derivativesMethionine aminopeptidase (B13392206) 2Colon cancer researchgate.net
Thieno[3,2-b]pyrrole[3,2-d]pyridazinonesPyruvate (B1213749) Kinase M2 (PKM2)Cancer nih.gov
Thieno[3,2-b]pyrrole 5-carboxamidesGiardia duodenalisGiardiasis nih.govsemanticscholar.org
Thieno[3,2-b]pyridinone derivativesEnoyl-ACP reductase (InhA)Tuberculosis nih.gov

Integration of Artificial Intelligence and Machine Learning in Thienopyrrole Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of thieno[3,2-b]pyrrole derivatives is no exception. astrazeneca.commdpi.commdpi.com These computational tools can significantly accelerate the identification and optimization of new drug candidates by analyzing vast datasets and making predictions about the properties of novel compounds.

Key applications of AI and ML in thienopyrrole research include:

Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and metabolomic data to identify and validate new biological targets for thieno[3,2-b]pyrrole-based therapies. mdpi.com

Virtual Screening and Hit Identification: ML models can be trained on large libraries of chemical compounds to predict their biological activity against a specific target. nih.gov This allows for the rapid virtual screening of thousands or even millions of thieno[3,2-b]pyrrole derivatives to identify promising "hits" for further experimental investigation.

De Novo Drug Design: Generative AI models can design entirely new thieno[3,2-b]pyrrole derivatives with desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles. mdpi.com These models can explore a vast chemical space to propose novel structures that may not be accessible through traditional design methods.

Predictive Modeling of ADMET Properties: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of thieno[3,2-b]pyrrole derivatives, helping to identify and eliminate compounds with poor pharmacokinetic profiles early in the drug discovery process. mdpi.com

Retrosynthesis and Reaction Prediction: AI tools can assist in the design of efficient synthetic routes for novel thieno[3,2-b]pyrrole derivatives by predicting the outcomes of chemical reactions and suggesting optimal reaction conditions. nih.gov

Exploration of Thieno[3,2-b]pyrroles in Novel Sensing and Diagnostic Platforms

The unique photophysical and electronic properties of thieno[3,2-b]pyrrole derivatives make them attractive candidates for the development of novel sensing and diagnostic platforms. Their ability to fluoresce and their semiconducting nature are key attributes that can be harnessed for these applications.

Emerging areas of exploration include:

Fluorescent Probes: Dithieno[3,2-b:2′,3′-d]pyrrole-based materials have been shown to be highly fluorescent. acs.orgresearchgate.net This property can be exploited to develop fluorescent probes for the detection of specific biomolecules, ions, or environmental pollutants. The fluorescence of these probes can be designed to change upon binding to the target analyte, providing a detectable signal.

Organic Field-Effect Transistors (OFETs) for Sensing: Thieno[3,2-b]pyrrole-based organic semiconductors have been investigated for their use in OFETs. nih.gov These devices can be functionalized with specific recognition elements to create highly sensitive sensors. The binding of a target molecule to the functionalized OFET can modulate the electrical characteristics of the device, providing a quantitative readout.

Electrochromic Devices: The electrochemical properties of thieno[3,2-b]pyrrole derivatives suggest their potential use in electrochromic devices, which change color in response to an applied voltage. researchgate.net This could be utilized in the development of visual sensors.

Nano-biotechnological Applications: The integration of thieno[3,2-b]pyrrole-based materials with nanotechnology opens up new possibilities for the development of advanced diagnostic tools, such as targeted imaging agents and biosensors with enhanced sensitivity and specificity. researchgate.net

Strategies for Modulating Pharmacokinetic Profiles of Thienopyrrole Derivatives for Enhanced Research Utility

The therapeutic potential of any drug candidate is highly dependent on its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME). For thieno[3,2-b]pyrrole derivatives to be successful as research tools and potential therapeutics, their pharmacokinetic properties must be carefully optimized.

Strategies for modulating the pharmacokinetic profiles of thienopyrrole derivatives include:

Structural Modification: The pharmacokinetic properties of a molecule are intrinsically linked to its chemical structure. By making specific structural modifications to the thieno[3,2-b]pyrrole scaffold, such as the introduction of polar or ionizable groups, it is possible to influence its solubility, permeability, and metabolic stability. For example, a preclinical study of a thieno[3,2-b]pyrrole 5-carboxamide derivative demonstrated that it was well-tolerated in mice and did not significantly impact the normal gut microbiota. nih.gov

Prodrug Approaches: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. This approach can be used to improve the oral bioavailability, solubility, or targeting of a thieno[3,2-b]pyrrole derivative.

Formulation Strategies: The way in which a drug is formulated can have a significant impact on its pharmacokinetic profile. The use of advanced formulation techniques, such as nano-formulations or amorphous solid dispersions, can improve the solubility and bioavailability of poorly soluble thieno[3,2-b]pyrrole derivatives.

Quantitative Structure-Pharmacokinetic Relationship (QSPKR) Modeling: QSPKR is a computational approach that relates the structural features of a series of compounds to their pharmacokinetic properties. nih.govnih.gov These models can be used to predict the pharmacokinetic behavior of new thieno[3,2-b]pyrrole derivatives and to guide their design and optimization. nih.govnih.gov By developing robust QSPKR models, researchers can prioritize the synthesis of compounds with a higher likelihood of possessing favorable pharmacokinetic profiles.

Q & A

Q. What are the established synthetic routes for 3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole, and how do reaction conditions influence yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of thiophene-pyrrole precursors or functionalization of existing heterocyclic frameworks. For example, methyl ester derivatives of thieno-pyrrole systems (e.g., Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate) are synthesized via Stille coupling or nucleophilic substitution, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ . Yield optimization depends on temperature control (e.g., 60–80°C for cyclization), stoichiometric ratios of reagents, and purification via column chromatography (silica gel, hexane/ethyl acetate eluent). Evidence from analogous compounds suggests that substituent positioning (e.g., methyl groups) affects steric hindrance and reaction efficiency .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and carbonyl signals (δ 165–170 ppm for ester groups) .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/cP2_1/c) with unit cell parameters (e.g., a=14.55A˚,β=98.9a = 14.55 \, \text{Å}, \beta = 98.9^\circ) confirm bond lengths and angles, critical for verifying regioselectivity in substitution reactions .
  • HPLC-MS : Purity assessment (>97%) via reverse-phase C18 columns and electrospray ionization (ESI-MS) detects molecular ion peaks (e.g., m/z 181.21 for methyl ester derivatives) .

Advanced Research Questions

Q. What computational strategies are used to predict the electronic properties and reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps to predict sites for electrophilic attack. For example, the 5-carbaldehyde derivative undergoes nitration at the α-position of the thiophene ring due to electron-rich regions identified via electrostatic potential maps . Experimental validation involves regioselective functionalization (e.g., bromination at C2 vs. C5) monitored by 1H^1H NMR peak splitting patterns .

Q. How can contradictions in biological activity data for thieno-pyrrole derivatives be resolved through structure-activity relationship (SAR) studies?

  • Methodological Answer : SAR analysis compares substituent effects on bioactivity. For instance:
DerivativeSubstituentBiological ActivityKey Finding
3-MethylMethyl at C3Moderate kinase inhibitionSteric hindrance reduces binding affinity
5-CarbaldehydeAldehyde at C5Enhanced cytotoxicityElectrophilic carbonyl interacts with cysteine residues
Discrepancies arise from assay conditions (e.g., cell line variability) or purity issues (>97% purity required for reproducibility) .

Q. What role does this compound play in organic photovoltaics, and how is its performance optimized?

  • Methodological Answer : As a π-conjugated building block, it enhances charge transport in polymers. For example, copolymerization with dithieno[3,2-b:2',3'-d]pyrrole (DTP) increases power conversion efficiency (PCE) to >15% in solar cells. Optimization involves:
  • Side-chain engineering : Alkyl groups (e.g., 2-octyldodecyl) improve solubility and film morphology.
  • Bandgap tuning : Electron-withdrawing ester groups lower LUMO levels, facilitating electron injection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.